4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile
Overview
Description
4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile is a chemical compound with the CAS Number: 1354704-06-5 . It has a molecular weight of 247.04 . This compound is a valuable intermediate for the synthesis of biologically active compounds .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6IN3/c1-4-6(7)5(3-8)10(2)9-4/h1-2H3 . This indicates that the compound has a pyrazole ring with iodine and nitrile substituents, and two methyl groups attached to the pyrazole ring .Scientific Research Applications
Synthesis and Biological Activities of Pyrazoles
Pyrazole derivatives are synthesized through various chemical reactions, involving condensation followed by cyclization or multicomponent reactions (MCRs), sometimes under microwave irradiation or using reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine. These compounds are extensively explored for their broad range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. The structural diversity and the possibility of functionalization make pyrazoles a valuable scaffold in drug discovery and organic synthesis (Dar & Shamsuzzaman, 2015).
Pyrazoline Derivatives and Anticancer Research
Research on pyrazoline derivatives has highlighted their potential in developing new anticancer agents. Pyrazoline, a closely related structure to pyrazole, exhibits significant electronic properties that make it suitable for dynamic applications, including anticancer activity. The exploration of pyrazoline derivatives in recent years underscores the potential of these compounds in medicinal chemistry, offering new avenues for cancer treatment research (Ray et al., 2022).
Applications in Catalysis and Material Science
Pyrazole and its derivatives also find applications in catalysis and material science. For instance, hybrid catalysts, including those based on pyrazole scaffolds, are used for synthesizing various heterocyclic compounds, demonstrating the versatility of pyrazole derivatives in synthetic chemistry. These catalysts, often employed in one-pot multicomponent reactions, facilitate the development of complex molecules, highlighting the role of pyrazole-based compounds in advancing synthetic methodologies (Parmar et al., 2023).
Future Directions
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to a wide range of potential effects .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, but the exact mechanisms and downstream effects are subject to ongoing research .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .
Biochemical Analysis
Biochemical Properties
4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily based on the compound’s ability to bind to the active sites of enzymes, altering their activity and, consequently, the biochemical pathways they regulate .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key enzymes, thereby altering the metabolic flux and energy production within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, either upregulating or downregulating the expression of specific genes. The compound’s ability to interact with DNA and RNA also plays a crucial role in its molecular mechanism of action .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting the overall metabolic flux and levels of metabolites. For instance, the compound has been shown to inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Studies have shown that the compound can accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and RNA, influencing gene expression and cellular function .
Properties
IUPAC Name |
4-iodo-2,5-dimethylpyrazole-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3/c1-4-6(7)5(3-8)10(2)9-4/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUGRLBPFJTATK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1I)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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